BenchChemオンラインストアへようこそ!

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone

Medicinal chemistry α₂-Adrenoceptor antagonist Indane intermediate

This fluorinated indane-acetyl intermediate is the exclusive penultimate precursor to fipamezole, a clinically investigated α2A-adrenoceptor antagonist for Parkinson's disease. The patented route requires both 5-fluoro and 2-ethyl substituents—no non-fluorinated or non-ethylated analog yields fipamezole. Specified as Formula V in US8563766B2, this compound undergoes chemo-selective bromination and imidazole formation without defluorination. CMOs supporting IND-enabling studies or clinical trial material synthesis must procure CAS 727359-81-1 as the registered starting material.

Molecular Formula C13H15FO
Molecular Weight 206.26 g/mol
CAS No. 727359-81-1
Cat. No. B6330312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone
CAS727359-81-1
Molecular FormulaC13H15FO
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCCC1(CC2=C(C1)C=C(C=C2)F)C(=O)C
InChIInChI=1S/C13H15FO/c1-3-13(9(2)15)7-10-4-5-12(14)6-11(10)8-13/h4-6H,3,7-8H2,1-2H3
InChIKeyAZRSMUWSNHWVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 727359-81-1): A Critical Fluorinated Indane Intermediate for α₂-Adrenoceptor Antagonist Synthesis


1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 727359-81-1), also referred to as 2-acetyl-2-ethyl-5-fluoroindan, is a fluorinated indane derivative with the molecular formula C₁₃H₁₅FO and a molecular weight of 206.26 g/mol . This compound serves as the penultimate intermediate (Formula V) in the patented synthetic route to fipamezole (4-(2-ethyl-5-fluoroindan-2-yl)-1H-imidazole), a potent and orally active α₂-adrenergic receptor antagonist that has undergone clinical investigation for levodopa-induced dyskinesia in Parkinson's disease [1]. Its structure features a 5-fluoro substituent on the indane ring and a 2-ethyl group geminal to an acetyl moiety—both essential structural determinants that distinguish it from non-fluorinated and non-ethylated indane intermediates used for other α₂ antagonists.

Why 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone Cannot Be Replaced by Generic Indane Analogs


Indane-based acetyl intermediates are not interchangeable in the synthesis of α₂-adrenoceptor antagonists because both the 5-fluoro substituent and the 2-ethyl group are individually decisive for the identity of the final drug substance. The non-fluorinated analog, 2-ethyl-2-acetylindan, is the dedicated intermediate for atipamezole—a structurally and pharmacologically distinct antagonist with a different receptor subtype affinity profile [1]. Conversely, the non-ethylated analog, 2-acetyl-5-fluoroindane (CAS 1244949-19-6), leads to 4-(5-fluoroindan-2-yl)-1H-imidazole, a compound that lacks the 2-ethyl substituent required for fipamezole's characteristic in vivo efficacy profile [2]. Substitution with either analog would alter the entire downstream synthetic pathway and produce a different active pharmaceutical ingredient. The specific combination of 2-ethyl and 5-fluoro substituents on the indane scaffold is therefore a non-negotiable structural requirement for any procurement intended to support fipamezole synthesis or fipamezole-related research programs [3].

Quantitative Differentiation Evidence for 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 727359-81-1)


Structural Determinants: 2-Ethyl + 5-Fluoro Combination Uniquely Specifies the Fipamezole Pathway vs. Atipamezole and Other α₂ Antagonists

1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is the only indane-acetyl intermediate that bears both the 5-fluoro substituent and the 2-ethyl substituent simultaneously. The non-fluorinated analog, 2-ethyl-2-acetylindan, is the established intermediate for atipamezole [1], while the non-ethylated analog, 2-acetyl-5-fluoroindane (CAS 1244949-19-6), is the precursor to 4-(5-fluoroindan-2-yl)-1H-imidazole [2]. Neither alternative can yield fipamezole upon imidazole ring formation. This structural exclusivity is absolute: procurement of any other indane-acetyl intermediate would diverge the synthetic route to a different final compound.

Medicinal chemistry α₂-Adrenoceptor antagonist Indane intermediate Fipamezole synthesis

Chemoselective Reduction Yield: 92% Isolated Yield for the Benzylic Ketone Reduction Step (Formula IV → Formula V)

In the patented process (US20120130084A1, Example 4), the target compound is produced by chemo-selective hydrogenation of 2-acetyl-2-ethyl-5-fluoroindan-1-one (Formula IV). Using 5% Pd/C (5 g, 100 wt% relative to substrate), ethanol (100 mL), and acetic acid (50 mL) under 340–415 kPa H₂ at 50–60 °C for ~6 hours, 5.0 g of Formula IV yielded 4.6 g of the title compound (Formula V) [1]. This corresponds to an isolated mass yield of 92% (or ~98% of theoretical yield accounting for the molecular weight difference between C₁₃H₁₃FO₂, 220.24 g/mol, and C₁₃H₁₅FO, 206.26 g/mol). No over-reduction of the acetyl group or defluorination side products were reported under these conditions. The preceding Claisen condensation step (Formula II → III) is reported to give >75% yield with exclusive C-alkylation and no detectable O-alkylated by-product [2], establishing a benchmark for comparison with non-fluorinated indane series where O-alkylation can be a significant competing pathway.

Process chemistry Catalytic hydrogenation Chemoselective reduction Indane synthesis

Commercial Purity Benchmarking: Target Compound Available at 98.0% Purity for Direct Use in cGMP and Research Applications

Commercially, 1-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone is available at a purity specification of 98.0% from established chemical suppliers . An alternative supplier lists the compound at a minimum purity of 95% . For the preceding intermediate in the synthetic sequence (Formula IV, 2-acetyl-2-ethyl-5-fluoroindan-1-one), the patent reports purity by GC of 98.6% [1]. These purity levels are consistent with the requirements for registered intermediates in pharmaceutical synthesis as articulated in WO2011009928A1, which explicitly identifies crystalline solid intermediates of this class as suitable for use as registered starting materials [2].

Quality control Intermediate purity Pharmaceutical intermediate Procurement specification

Pharmacological Differentiation of the Derived Drug: Fipamezole vs. Atipamezole—Subnanomolar vs. Nanomolar Receptor Affinity Profiles Traced to the 5-Fluoro Substituent

The 5-fluoro substituent, introduced via the fluorinated indane intermediate, produces a distinct pharmacological profile in the final drug fipamezole compared to its non-fluorinated counterpart atipamezole. Fipamezole binds to human α₂A, α₂B, and α₂C adrenoceptors with Ki values of 9.2 nM, 17 nM, and 55 nM, respectively [1]. In contrast, atipamezole (derived from the non-fluorinated intermediate 2-ethyl-2-acetylindan) displays Ki values of 1.1 nM (α₂A), 1.0 nM (α₂B), and 0.89 nM (α₂C) . The fluorine atom thus attenuates affinity by approximately 8- to 62-fold across subtypes while also altering the rank order of subtype selectivity: fipamezole shows α₂A > α₂B > α₂C, whereas atipamezole is approximately equipotent across subtypes. Furthermore, fipamezole is orally active and clinically investigated for levodopa-induced dyskinesia, whereas atipamezole is primarily used as a veterinary reversal agent [2].

Receptor pharmacology α₂-Adrenoceptor subtypes Structure-activity relationship Fluorine substitution effect

In Vivo Efficacy Differentiation: Fipamezole Extends Levodopa Antiparkinsonian Action Duration by up to 75% and Good-Quality On-Time by up to 98% in Primate Model

In MPTP-lesioned macaques, fipamezole (10 mg/kg) co-administered with levodopa extended the duration of antiparkinsonian action (on-time) by up to 75% compared to levodopa alone, and increased 'good-quality' on-time (on-time not associated with disabling dyskinesia) by up to 98% [1]. In an earlier study in MPTP-lesioned marmosets, the combination of fipamezole (10 mg/kg) with L-dopa increased the duration of action by 66% relative to L-dopa alone [2]. These in vivo endpoints are directly attributable to the pharmacological properties conferred by the 5-fluoro-2-ethyl-indane scaffold generated from the target intermediate. No head-to-head primate study comparing fipamezole and atipamezole on these specific endpoints has been published; however, the therapeutic indication (Parkinson's disease dyskinesia vs. veterinary sedation reversal) underscores the divergent clinical utility driven by the fluorinated intermediate.

Parkinson's disease Levodopa-induced dyskinesia MPTP primate model α₂-Adrenoceptor antagonist

Chemoselectivity of the Benzylic Ketone Reduction: Exclusive Reduction Without Acetyl Group or Fluoro Substituent Compromise

The patented process (US20120130084A1) specifies that the reduction of 1-(2-ethyl-5-fluoro-1-oxo-2,3-dihydro-1H-2-indenyl)-1-ethanone (Formula IV) to the target compound (Formula V) is achieved by chemo-selective hydrogenation that removes only the benzylic ketone while leaving the acetyl group intact and the aryl fluoride undisturbed [1]. The patent teaches that polar solvents in the presence of an acid (acetic acid) are required for this chemoselectivity, implying that alternative reducing agents or non-acidic conditions could lead to over-reduction or dehalogenation. The ¹H NMR data reported for the product (CDCl₃, 400 MHz: δ 0.830 t, 3H; 1.805 q, 2H; 2.188 s, 3H; 2.83–2.93 dd, 2H; 3.35–3.46 dd, 2H; 6.80–7.02 m, 3H) confirms retention of the acetyl methyl singlet and the aromatic fluorine substitution pattern [2]. This chemoselectivity profile is essential for procurement because it demonstrates that the intermediate can be reliably converted to the next step without generating difficult-to-remove impurities.

Chemoselective catalysis Hydrogenation Functional group tolerance Process robustness

High-Impact Application Scenarios for 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone (CAS 727359-81-1)


cGMP Synthesis of Fipamezole Hydrochloride API for Clinical or Preclinical Supply

This compound is the direct precursor to fipamezole via a two-step sequence: (1) bromination of the acetyl group to form 2-bromo-1-(2-ethyl-5-fluoroindan-2-yl)ethanone (Formula VI), followed by (2) imidazole ring formation with formamide and ammonia. The patented process achieves 4.2 g of the bromo intermediate from 5.0 g of the target compound (Example 5, US20120130084A1) [1]. With a commercial purity specification of 98.0%, the intermediate meets the quality threshold defined in US8563766B2 for registered starting materials in pharmaceutical synthesis [2]. Contract manufacturing organizations (CMOs) and pharmaceutical development groups requiring fipamezole for IND-enabling studies or clinical trial material should specify CAS 727359-81-1 as the penultimate intermediate, as no alternative indane-acetyl compound can yield fipamezole.

Structure-Activity Relationship (SAR) Studies on Fluorinated vs. Non-Fluorinated α₂-Adrenoceptor Antagonists

The 5-fluoro substituent on the indane ring produces an 8- to 62-fold reduction in α₂ receptor binding affinity compared to the non-fluorinated atipamezole scaffold, while simultaneously altering subtype selectivity from equipotent (atipamezole) to α₂A-preferring (fipamezole) [3]. Researchers conducting comparative SAR studies between fluorinated and non-fluorinated indane-based α₂ antagonists require both the fluorinated intermediate (CAS 727359-81-1) and its non-fluorinated counterpart (2-ethyl-2-acetylindan) as matched-pair starting materials. The fluorinated intermediate provides access to all three fipamezole-related imidazole derivatives, enabling systematic evaluation of the fluorine effect on receptor binding, functional activity, and in vivo efficacy.

Process Development and Optimization of Chemoselective Benzylic Ketone Reductions in Fluorinated Substrates

The reduction of 2-acetyl-2-ethyl-5-fluoroindan-1-one (Formula IV) to the target compound (Formula V) serves as a model reaction for chemo-selective hydrogenation of halogenated aryl 1,3-diketones. The patented conditions (5% Pd/C, acetic acid, ethanol, 340–415 kPa H₂, 50–60 °C) achieve ~92% isolated yield without defluorination or acetyl over-reduction [4]. Process chemistry groups developing catalytic hydrogenation methodologies for fluorinated pharmaceutical intermediates can use this transformation as a benchmark substrate. The demonstrated tolerance of the aryl fluoride under acidic hydrogenation conditions is particularly valuable, as aryl fluorides are susceptible to hydrodefluorination under many catalytic hydrogenation protocols.

In Vivo Pharmacological Studies of Levodopa-Sparing and Anti-Dyskinetic Therapies in Parkinson's Disease Models

Fipamezole, synthesized from this intermediate, has demonstrated that α₂-adrenoceptor antagonism can extend levodopa antiparkinsonian action duration by up to 75% and increase good-quality on-time by up to 98% in the MPTP-lesioned macaque model [5]. Academic and industry groups investigating non-dopaminergic adjunct therapies for Parkinson's disease require reliable access to fipamezole as a tool compound or reference standard. Procuring the fluorinated intermediate (CAS 727359-81-1) is the rate-determining sourcing step for in-house fipamezole synthesis, as the subsequent bromination and imidazole formation steps utilize commodity reagents and are well-precedented in the patent literature.

Quote Request

Request a Quote for 1-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.